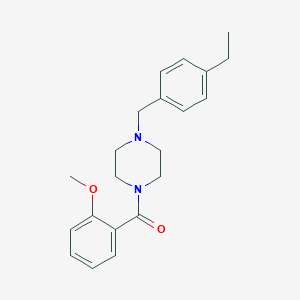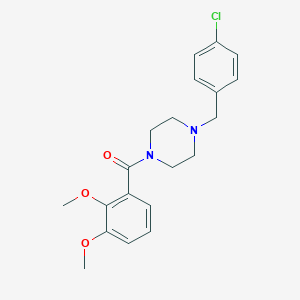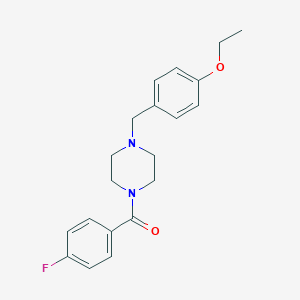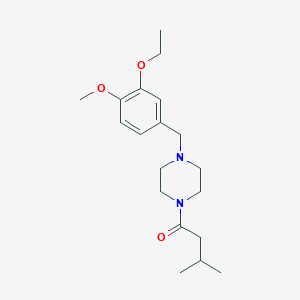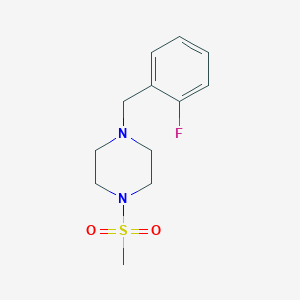![molecular formula C20H32N2O2 B247538 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane, also known as 4-DAMP, is a muscarinic acetylcholine receptor antagonist that is widely used in scientific research. It is a potent and selective inhibitor of M3 muscarinic receptors and has been shown to be effective in a variety of applications, including the study of cardiovascular disease, respiratory disorders, and neurological conditions.
Mecanismo De Acción
The mechanism of action of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane involves its ability to selectively block M3 muscarinic receptors. This results in the inhibition of acetylcholine-mediated signaling pathways, which are involved in a variety of physiological processes, including smooth muscle contraction, glandular secretion, and neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane are primarily related to its ability to inhibit M3 muscarinic receptors. This results in a decrease in smooth muscle contraction, glandular secretion, and neuronal signaling. Additionally, 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane in lab experiments is its selectivity for M3 muscarinic receptors, which allows for the specific targeting of these receptors in various physiological processes. However, one limitation of using 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane is its relatively short half-life, which may require frequent dosing in certain applications.
Direcciones Futuras
There are several potential future directions for the use of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane in scientific research. One possible direction is the development of new therapeutic applications for 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane, particularly in the treatment of neurological conditions such as Parkinson's disease and Alzheimer's disease. Additionally, further research may be needed to better understand the mechanisms underlying the anti-inflammatory and antioxidant properties of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane, which could lead to the development of new treatments for inflammatory disorders. Finally, the development of new analogs of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane may provide additional insights into the structure-activity relationships of muscarinic receptor antagonists, which could lead to the development of more effective and selective inhibitors.
Métodos De Síntesis
The synthesis of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane involves a multistep process that begins with the reaction of 3,4-dimethoxybenzyl chloride with piperidine to form 1-(3,4-dimethoxybenzyl)piperidine. This intermediate is then reacted with 1-bromooctane to form 1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane.
Aplicaciones Científicas De Investigación
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane is primarily used in scientific research to study the role of muscarinic receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of cardiovascular disease, respiratory disorders, and neurological conditions such as Parkinson's disease and Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H32N2O2 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-8-7-17(15-20(19)24-2)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22/h7-8,15,18H,3-6,9-14,16H2,1-2H3 |
Clave InChI |
BSRWGPMRYOYXDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)


![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)




